2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide
Overview
Description
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design for improving binding affinity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-phenylethyl)-1-oxaspiro[44]nonane-4-carboxamide typically involves multiple steps, starting from readily available precursors One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Its potential as a drug candidate is explored due to its ability to interact with biological targets in a specific manner.
Industry: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, which can enhance the compound’s efficacy and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,6-dioxaspiro[4.4]nonane: Another spirocyclic compound with a similar core structure but different functional groups.
2-(3,8-diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile:
Uniqueness
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness can lead to distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-oxo-N-(2-phenylethyl)-1-oxaspiro[4.4]nonane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-15-12-14(17(21-15)9-4-5-10-17)16(20)18-11-8-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGSLEODRJSKPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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